molecular formula C14H17N3 B12884940 1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12884940
M. Wt: 227.30 g/mol
InChI Key: MJNBHPQBKUOLGN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and other scientific fields

Preparation Methods

The synthesis of 1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves cyclization reactions. One common method is the cyclocondensation of appropriate hydrazines with carbonyl compounds under acidic or basic conditions . Industrial production methods often employ catalysts to enhance yield and selectivity. For instance, using transition-metal catalysts or photoredox reactions can facilitate the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes . The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be compared with other pyrazole derivatives, such as:

  • 1-Phenyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
  • 1-Methyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific ethyl and m-tolyl groups, which may confer distinct properties and applications .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-ethyl-3-(3-methylphenyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C14H17N3/c1-3-17-14-12(7-8-15-14)13(16-17)11-6-4-5-10(2)9-11/h4-6,9,15H,3,7-8H2,1-2H3

InChI Key

MJNBHPQBKUOLGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)C3=CC=CC(=C3)C

Origin of Product

United States

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